3-ethoxy-1-methyl-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-3-12-6-5(9(10)11)4-8(2)7-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGABFFYOHEJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 3 Ethoxy 1 Methyl 4 Nitro 1h Pyrazole Derivatives
Reactions Involving the Nitro Group
The nitro group at the C4 position of the pyrazole (B372694) ring is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity. It not only deactivates the ring towards electrophilic substitution but also activates it for other important transformations.
Reduction of the Nitro Group to Amino
One of the most fundamental transformations of nitro-aromatic and nitro-heteroaromatic compounds is the reduction of the nitro group to a primary amine. This conversion is crucial for synthesizing various derivatives and is a key step in the preparation of dyes, pharmaceuticals, and other functional materials. The reduction of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole yields 3-ethoxy-1-methyl-1H-pyrazol-4-amine. uni.lu This transformation can be achieved using a variety of well-established methods. masterorganicchemistry.com
The primary methods for this reduction fall into two main categories: catalytic hydrogenation and chemical reduction using dissolving metals. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction involves molecular hydrogen (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org This method is often preferred due to its high efficiency and the fact that the only byproduct is water. However, care must be taken as these catalysts can sometimes reduce other functional groups. commonorganicchemistry.com
Metal-Acid Systems: The reduction of nitro groups using a metal in an acidic medium is a classic and reliable method. masterorganicchemistry.comyoutube.com Metals such as iron (Fe), tin (Sn), or zinc (Zn) are used in conjunction with an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.com For instance, tin(II) chloride is a mild and effective reagent for this purpose. wikipedia.org
Other Reducing Agents: A variety of other reagents can also effect this transformation. Sodium hydrosulfite and sodium sulfide (B99878) are sometimes used for selective reductions. wikipedia.org More modern methods may employ reagents like samarium diiodide or hydroboranes. wikipedia.orgnih.gov
| Reagent/System | Description | Typical Conditions |
|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation, often the method of choice for clean reduction. commonorganicchemistry.com | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate), room temperature to moderate heat. |
| H₂ / Raney Ni | Effective catalytic hydrogenation, useful when avoiding dehalogenation. commonorganicchemistry.com | H₂ gas, solvent (e.g., Ethanol), room temperature and pressure. |
| Fe / HCl or Acetic Acid | A common, inexpensive metal-acid system. wikipedia.org | Refluxing in the presence of the acid. |
| SnCl₂ / HCl | A mild reducing agent often used for selective reductions. wikipedia.org | Acidic solution (e.g., HCl in Ethanol), room temperature or gentle heating. |
| Zn / Acetic Acid | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com | Room temperature. |
Further Nitration Reactions and Polynitro Pyrazole Formation
While the existing nitro group at the C4 position deactivates the pyrazole ring, it is still possible to introduce additional nitro groups under forcing conditions to form polynitro pyrazoles. researchgate.net These compounds are of significant interest in the field of energetic materials due to their high nitrogen content and density. researchgate.netnih.gov The nitration of a pre-existing nitropyrazole typically requires strong nitrating agents. guidechem.com
For this compound, a subsequent nitration would be expected to occur at the C5 position, the only remaining unsubstituted carbon on the pyrazole ring. The synthesis of related dinitropyrazoles, such as 3,4-dinitropyrazole, often involves the nitration of a mononitro-pyrazole precursor using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). researchgate.netresearchgate.netgoogle.com
The reaction conditions, particularly the concentration of the acids and the temperature, are critical for achieving dinitration. google.com For example, the nitration of 3-nitropyrazole to 3,4-dinitropyrazole is typically carried out by dissolving the starting material in concentrated sulfuric acid followed by the addition of the mixed acid. google.com In some cases, N-nitropyrazoles, which can be formed under milder conditions, can rearrange to C-nitropyrazoles or act as nitrating agents themselves in the presence of a strong acid. nih.govpnas.org
| Nitrating Agent | Description | Application |
|---|---|---|
| HNO₃ / H₂SO₄ | The most common and powerful nitrating agent for aromatic and heteroaromatic rings. | Used for the synthesis of dinitro- and trinitropyrazoles from less substituted precursors. nih.govguidechem.com |
| Fuming HNO₃ / Fuming H₂SO₄ (Oleum) | A stronger variant of mixed acid, used for highly deactivated substrates. nih.gov | Can be employed to introduce multiple nitro groups onto the pyrazole ring. guidechem.com |
| HNO₃ / Acetic Anhydride (B1165640) | A system that generates acetyl nitrate, a moderately powerful nitrating agent. | Often used for the N-nitration of pyrazoles to form N-nitropyrazole intermediates. google.com |
| N-Nitropyrazoles / Lewis or Protic Acids | N-nitropyrazoles can act as transfer nitrating agents. pnas.org | Used for the nitration of various aromatic compounds. nih.govacs.org |
Nucleophilic Aromatic Substitution on Nitro-Pyrazoles
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. wikipedia.org The reaction involves the attack of a nucleophile on the ring, displacing a leaving group. The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate (Meisenheimer complex) and facilitate the reaction. wikipedia.orgnumberanalytics.com
In this compound, the nitro group at C4 strongly activates the C3 and C5 positions towards nucleophilic attack. If a suitable leaving group were present at either of these positions, it could be readily displaced by a variety of nucleophiles. While the ethoxy group at C3 is not a superb leaving group compared to halides, its displacement is conceivable under certain conditions with strong nucleophiles.
More commonly, SNAr reactions are performed on halo-substituted nitropyrazoles. For instance, studies on 4-bromo-1-methyl-nitropyrazole carboxylic acids have shown that the bromine atom can be substituted by arylamines or hydroxide (B78521) ions. osti.gov The nitro group itself can also be displaced in some SNAr reactions, although this is less common. acs.org Nucleophiles used in such reactions include amines, alkoxides, and thiolates. The efficiency of the substitution depends on the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. researchgate.netresearchgate.net
Transformations at the Ethoxy Group
The ethoxy group at the C3 position is an ether linkage that can undergo its own set of chemical transformations, primarily involving the cleavage of the C-O bond.
Cleavage or Exchange Reactions of the Ethoxy Moiety
The cleavage of the ether bond in this compound would convert the ethoxy group into a hydroxyl group, yielding the corresponding 1-methyl-4-nitro-1H-pyrazol-3(2H)-one. This transformation is typically achieved using strong protic acids or Lewis acids.
Protic Acids: Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for cleaving aryl alkyl ethers. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the ethyl group.
Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for cleaving ethers under milder conditions than strong protic acids. It coordinates to the ether oxygen, activating the C-O bond for cleavage. Other Lewis acids can also be employed.
In addition to complete cleavage, exchange reactions (transetherification) are also possible, where the ethoxy group is replaced by another alkoxy group under specific, often acid-catalyzed, conditions. While less common for simple ethers, this can be a useful synthetic strategy. Some specialized methods involving transition metal catalysts have also been developed for C-O bond cleavage in specific contexts. rsc.orgacs.org
| Reagent | Description | Typical Conditions |
|---|---|---|
| Hydrobromic Acid (HBr) | A strong protic acid that is a classic reagent for ether cleavage. | Refluxing in concentrated aqueous HBr. |
| Boron Tribromide (BBr₃) | A powerful Lewis acid that cleaves ethers efficiently, often at low temperatures. | In an inert solvent like dichloromethane, often at temperatures from -78 °C to room temperature. |
| Trimethylsilyl Iodide (TMSI) | A neutral reagent that can be generated in situ from TMSCl and NaI for mild ether cleavage. | In a solvent like acetonitrile, often at room temperature or with gentle heating. |
Reactivity of Alkoxy-Substituted Pyrazoles
Alkoxy-substituted pyrazoles are versatile intermediates in organic synthesis. researchgate.netresearchgate.net The alkoxy group, being an electron-donating group by resonance, influences the reactivity of the pyrazole ring. In the case of this compound, the electron-donating effect of the ethoxy group is counteracted by the powerful electron-withdrawing effect of the nitro group at C4 and the inherent electron-deficient nature of the pyrazole ring.
Reactions at the N1-Methyl Group
Derivatization at the N-Methyl Position
The N-methylation of pyrazoles has been a persistent challenge in synthetic chemistry due to the similar reactivity of the two adjacent nitrogen atoms, often leading to mixtures of N1 and N2 isomers. acs.org Consequently, much of the research has focused on achieving selective N-alkylation rather than on the subsequent reactivity of the N-alkyl group itself. acs.org
The literature concerning the direct derivatization of the N1-methyl group on 4-nitropyrazole scaffolds is limited. In many heterocyclic systems, N-methyl protons can exhibit weak acidity and may be susceptible to deprotonation by strong bases, creating a nucleophilic center for further reactions. However, specific studies detailing such reactivity for this compound or closely related compounds are not extensively documented. The reactivity of the N-H bond in unsubstituted or N-unprotected pyrazoles is a more common site for functionalization. nih.gov
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System
The pyrazole ring is an aromatic system, and its reactivity towards electrophilic and nucleophilic substitution is heavily influenced by the nature and position of its substituents. The system is prone to electrophilic substitution reactions such as nitration, sulfonation, and halogenation. nih.gov
Regioselective Functionalization of Pyrazole Core
The functionalization of the pyrazole core can be directed with high regioselectivity. For 4-nitropyrazoles, transition-metal-catalyzed C-H activation provides a powerful tool for arylation. Studies have shown that the arylation of 4-nitro-1H-pyrazoles proceeds with a high degree of regioselectivity, favoring substitution at the C5 position. nih.govacs.org This divergent and regioselective approach allows for the convenient functionalization of the pharmacologically significant pyrazole scaffold. nih.govacs.org
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and the functionalization of heterocyclic cores, including pyrazoles. To undergo these reactions, the pyrazole ring must typically be substituted with a halide or triflate.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction has been successfully applied to halopyrazoles. For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles selectively couple with phenylacetylene (B144264) at the C4 position under typical Sonogashira conditions [PdCl2(PPh3)2, CuI, Et3N] to yield the corresponding 4-(phenylethynyl)pyrazoles in good yields. researchgate.net This demonstrates the feasibility of selectively functionalizing the C4 position of a suitably halogenated pyrazole core, suggesting that a 4-halo-3-ethoxy-1-methyl-1H-pyrazole precursor could be effectively used in such transformations. Copper-free Sonogashira protocols have also been developed, expanding the reaction's versatility. nih.gov
Table 2: Examples of Sonogashira Coupling with Halopyrazole Derivatives
| Pyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI | Et3N, DMF | 5-Chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole | Good | researchgate.net |
| Aryl Iodide | Terminal Alkyne | Pd(PPh3)4, CuI | Amine Base | Aryl-Alkyne | Varies | wikipedia.org |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.com This reaction has been extensively developed for the functionalization of pyrazoles. researchgate.netnih.gov An efficient Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various aryl, heteroaryl, and styryl boronic acids has been reported. rsc.org This reaction, which utilizes an XPhos Pd G2 precatalyst, proceeds effectively even with a highly deactivated pyrazole core, indicating that a 4-bromo-3-ethoxy-1-methyl-1H-pyrazole would be an excellent substrate for similar couplings. The reaction tolerates a wide range of functional groups on the boronic acid partner, including electron-rich, electron-deficient, and sterically demanding substrates. rsc.org
Table 3: Examples of Suzuki-Miyaura Coupling with Halopyrazole Derivatives
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 | K3PO4 | Dioxane/H2O | Good-Excellent | rsc.org |
| Halogenated Aminopyrazoles | Aryl/Heteroaryl Boronic Acids | Pd catalyst | Varies | Varies | Varies | nih.gov |
| 4-Bromopyrrole-2-carboxylates (analogy) | Aryl Boronic Acids | Pd catalyst | Varies | Varies | Varies | researchgate.net |
Spectroscopic and Structural Elucidation of 3 Ethoxy 1 Methyl 4 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
¹H NMR Chemical Shift Analysis of Pyrazole (B372694) Protons and Substituents
The ¹H NMR spectrum of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole is anticipated to display distinct signals corresponding to the protons of the methyl and ethoxy substituents, as well as the lone proton on the pyrazole ring. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (higher ppm).
The proton on the C5 carbon of the pyrazole ring is expected to be the most downfield of the non-labile protons due to the cumulative deshielding effects of the adjacent nitro group and the ring nitrogens. The N-methyl group protons will appear as a singlet, with a chemical shift influenced by its direct attachment to the heterocyclic ring. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-5 | 8.0 - 8.5 | Singlet (s) |
| Ethoxy -OCH₂- | 4.2 - 4.5 | Quartet (q) |
| N-Methyl -NCH₃ | 3.8 - 4.1 | Singlet (s) |
¹³C NMR Characterization of Pyrazole Ring and Side Chains
In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring and its substituents will resonate at characteristic chemical shifts. The C4 carbon, directly bonded to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and thus appear at a lower field compared to the other ring carbons. Conversely, the C3 and C5 carbons will also be influenced by the electronegative nitrogen and oxygen atoms. The carbons of the N-methyl and ethoxy groups will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C3 | 150 - 155 |
| Pyrazole C4 | 135 - 140 |
| Pyrazole C5 | 125 - 130 |
| Ethoxy -OCH₂- | 65 - 70 |
| N-Methyl -NCH₃ | 35 - 40 |
Advanced NMR Techniques (e.g., ¹⁴N NMR)
¹⁴N NMR spectroscopy can provide direct information about the nitrogen environments within the molecule. However, the ¹⁴N nucleus has a nuclear spin of I=1, making it a quadrupolar nucleus. This often leads to very broad signals, making high-resolution spectra difficult to obtain unless the nitrogen atom is in a highly symmetrical environment. For this compound, three distinct nitrogen signals are expected: two for the pyrazole ring nitrogens and one for the nitro group. The chemical shifts are highly dependent on the electronic environment. The nitro group nitrogen is expected to be significantly downfield.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, and aromatic-like pyrazole ring functionalities.
The most prominent peaks will be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The C-O stretching of the ethoxy group and the C-H stretching of the alkyl groups will also be readily identifiable.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (R-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro (R-NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |
| Pyrazole Ring | C=N, C=C Stretch | 1450 - 1600 | Medium |
| Ether (C-O-C) | C-O Stretch | 1200 - 1250 | Strong |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular weight of this compound is 171.15 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 171.
The fragmentation of nitropyrazoles is influenced by the position of the nitro group. Common fragmentation pathways for 1-methyl-4-nitropyrazole derivatives involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and subsequent fragmentation of the pyrazole ring. The ethoxy group can undergo fragmentation through the loss of an ethyl radical (•C₂H₅, 29 Da) or an ethylene (B1197577) molecule (C₂H₄, 28 Da).
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 171 | [C₆H₉N₃O₃]⁺ | Molecular Ion (M⁺) |
| 125 | [M - NO₂]⁺ | Loss of nitro group |
| 142 | [M - C₂H₅]⁺ | Loss of ethyl radical |
X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination
It is expected that the pyrazole ring itself is largely planar. researchgate.net The substituent groups, including the ethoxy, methyl, and nitro groups, will adopt specific conformations relative to this ring. The dihedral angle between the plane of the pyrazole ring and the plane of the nitro group will be a key structural parameter. In similar nitrophenyl-pyrazole structures, the nitro group is often nearly co-planar with the ring to which it is attached. researchgate.net Intermolecular interactions, such as π–π stacking between pyrazole rings, may also be observed in the crystal lattice. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.orglibretexts.org For organic molecules like this compound, the electronic transitions observed are primarily related to the promotion of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. shu.ac.ukuzh.ch
The structure of this compound contains several key chromophores—parts of the molecule that absorb light—which dictate its UV-Vis spectrum. libretexts.org These include the pyrazole ring, which is a conjugated π system, the nitro group (NO₂), and the ethoxy group (-OCH₂CH₃) with its non-bonding lone pair electrons on the oxygen atom. The interaction of these groups influences the energy gaps between the molecular orbitals. libretexts.org
The primary electronic transitions expected for this molecule are π → π* and n → π*. elte.hu
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of compounds with double bonds and conjugated systems, such as the pyrazole ring. libretexts.org These transitions are typically of high intensity. shu.ac.uk
n → π Transitions:* These transitions occur when an electron from a non-bonding orbital, such as the lone pairs on the oxygen atoms of the ethoxy and nitro groups, is promoted to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a lower intensity compared to π → π* transitions. shu.ac.uklibretexts.org
The solvent used to dissolve the sample can influence the absorption spectrum. shu.ac.uk Polar solvents may cause a shift in the wavelength of maximum absorption (λ_max) for n → π* transitions to shorter wavelengths (a blue shift) due to the stabilization of the non-bonding orbitals. uobabylon.edu.iq Conversely, π → π* transitions may experience a shift to longer wavelengths (a red shift). shu.ac.uk
While specific experimental data for this compound is not available, the expected transitions based on its molecular structure are summarized in the table below.
| Type of Transition | Associated Molecular Orbitals | Involved Chromophore | Expected Relative Energy | Expected Relative Intensity |
|---|---|---|---|---|
| π → π | HOMO (π) → LUMO (π) | Pyrazole ring, Nitro group (C=N, N=O) | High | High (ε ≈ 1,000-10,000 L mol⁻¹ cm⁻¹) |
| n → π | HOMO (n) → LUMO (π) | Ethoxy group (Oxygen lone pairs), Nitro group (Oxygen lone pairs) | Low | Low (ε ≈ 10-100 L mol⁻¹ cm⁻¹) |
Other Advanced Spectroscopic Techniques (e.g., Femtosecond Laser-Induced Breakdown Spectroscopy)
Femtosecond Laser-Induced Breakdown Spectroscopy (FLIBS) is a powerful analytical technique for rapid elemental and molecular analysis. rsc.org The method utilizes high-intensity, ultrashort (femtosecond) laser pulses to ablate a small amount of material from a sample's surface, creating a plasma. rsc.orgspectroscopyonline.com The light emitted from this plasma is then collected and analyzed by a spectrometer. dpg-physik.de Analysis of the resulting atomic and molecular emission lines provides a spectral fingerprint of the sample's composition. researchgate.net When using femtosecond lasers, the interaction is primarily with the material's electrons, which differs from nanosecond lasers that interact with the material through various thermodynamic states. rsc.org
While FLIBS has not been specifically reported for this compound, studies on related nitropyrazole compounds provide significant insight into the expected findings. In a typical FLIBS experimental setup, a femtosecond laser beam is focused onto the sample. researchgate.net The emitted plasma light is collected by an optical fiber and directed to a spectrometer, which is often coupled with an intensified charge-coupled device (ICCD) camera for gated detection, allowing for time-resolved analysis of the plasma emission. dpg-physik.de
For organic high-energy materials like nitropyrazoles, FLIBS data reveals the presence of characteristic molecular and atomic emissions. researchgate.net The plasma formed from the breakdown of the compound is populated by various species. Key emissions typically identified in the spectra of nitropyrazoles include:
Molecular Emissions: Cyanide (CN) violet bands and diatomic carbon (C₂) Swan bands are prominent features. These molecular species are formed during the complex chemical reactions within the high-temperature plasma. researchgate.net
Atomic Emission Lines: Signals corresponding to the constituent elements of the molecule, such as Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O), are readily detected. researchgate.net
| Emitting Species | Type | Commonly Observed Spectral Region/Lines | Significance in Nitropyrazole Analysis |
|---|---|---|---|
| CN | Molecular | Violet bands | Indicates presence of both Carbon and Nitrogen; intensity ratios (e.g., CN/C₂) can be used for material classification. |
| C₂ | Molecular | Swan bands | Indicates presence of Carbon; its ratio to other species provides structural information. |
| C | Atomic | Various lines (e.g., UV region) | Fundamental elemental component. |
| H | Atomic | e.g., 656.3 nm (H-alpha) | Fundamental elemental component. |
| N | Atomic | Various lines (e.g., NIR region) | Key element in energetic materials. |
| O | Atomic | e.g., 777.4 nm | Fundamental elemental component, important for oxygen balance calculations. |
Theoretical and Computational Investigations of 3 Ethoxy 1 Methyl 4 Nitro 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Detailed quantum chemical calculations specific to 3-ethoxy-1-methyl-4-nitro-1H-pyrazole are not extensively available in the public domain. However, the methodologies for such an analysis are well-established in computational chemistry. Density Functional Theory (DFT) is a powerful tool used to predict the properties of molecules. For a compound like this compound, DFT calculations would typically be employed to determine its fundamental electronic and structural characteristics. These calculations provide valuable insights that complement experimental findings.
Prediction of Molecular Geometry and Electronic Structure
Computational studies on various substituted pyrazoles have demonstrated the utility of DFT in accurately predicting their three-dimensional structures. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be performed to optimize the molecular geometry. This process determines the most stable arrangement of the atoms in space by finding the minimum energy conformation. The output of these calculations includes precise bond lengths, bond angles, and dihedral angles.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the likely sites for nucleophilic and electrophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness. These indices provide a quantitative measure of the molecule's reactivity.
Interactive Data Table: Hypothetical Reactivity Indices for this compound
Below is a hypothetical interactive table showcasing the kind of data that would be generated from a DFT analysis of the frontier molecular orbitals. Note: These values are illustrative and not based on actual published research for this specific compound.
| Parameter | Value (eV) | Description |
| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.4 | Difference between ELUMO and EHOMO |
| Ionization Potential (I) | 7.5 | -EHOMO |
| Electron Affinity (A) | 2.1 | -ELUMO |
| Electronegativity (χ) | 4.8 | (I + A) / 2 |
| Chemical Hardness (η) | 2.7 | (I - A) / 2 |
| Global Softness (S) | 0.185 | 1 / (2η) |
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Computational chemistry allows for the simulation of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): The chemical shifts of ¹H and ¹³C atoms can be calculated. These theoretical values are instrumental in assigning the signals in an experimental NMR spectrum.
IR (Infrared): The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be computed. The simulated IR spectrum helps in identifying the characteristic functional groups present in the molecule.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic properties and color of the compound.
Mechanistic Studies through Computational Chemistry
While specific mechanistic studies for reactions involving this compound are not readily found, computational chemistry provides a powerful framework for such investigations. These studies are crucial for understanding how chemical reactions occur on a molecular level.
Elucidation of Reaction Pathways and Transition States
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state is used to calculate the activation energy of the reaction. For instance, in the reduction of the nitro group of this compound, computational studies could model the interaction with a reducing agent and map out the step-by-step transformation.
Understanding Regioselectivity and Reaction Barriers
In reactions where multiple products can be formed, computational chemistry can predict the regioselectivity by comparing the activation barriers for the different possible pathways. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product. This is particularly relevant for pyrazole (B372694) chemistry, where substitutions can occur at different positions on the ring. By calculating the reaction barriers, a deeper understanding of the factors controlling the reaction outcome can be achieved.
Structure-Reactivity Relationships and Design Principles
The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups and their positions on the pyrazole ring. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which influences the electron distribution within the ring.
The nitro group (-NO2) at the C4 position is a strong electron-withdrawing group. Its presence significantly deactivates the pyrazole ring towards electrophilic substitution and activates it towards nucleophilic attack. This deactivation is a result of the mesomeric and inductive effects of the nitro group, which pull electron density from the ring.
The methyl group (-CH3) at the N1 position is a weak electron-donating group through an inductive effect. Its primary role is often steric, influencing the orientation of the other substituents and potentially hindering the approach of reactants.
These substituent effects lead to a specific reactivity pattern. The electron-poor nature of the pyrazole ring in this compound makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group. Computational studies on similar nitropyrazole systems have shown that the positions ortho and para to the nitro group are the most likely sites for nucleophilic attack.
From a design perspective, the substituents on the pyrazole ring can be systematically varied to modulate the compound's properties. For instance, replacing the ethoxy group with other alkoxy groups of varying chain lengths could fine-tune its solubility and steric profile. Similarly, altering the electronic nature of the substituent at the C3 position could either enhance or diminish the electron-withdrawing effect of the nitro group, thereby tuning the compound's reactivity.
Table 1: Predicted Effects of Substituents on the Reactivity of the Pyrazole Ring
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Nitro (-NO2) | C4 | Strong Electron-Withdrawing | Deactivates towards electrophiles, activates towards nucleophiles |
| Ethoxy (-OCH2CH3) | C3 | Electron-Donating (mesomeric), Electron-Withdrawing (inductive) | Modulates the electron density of the ring |
| Methyl (-CH3) | N1 | Weak Electron-Donating (inductive) | Minor electronic effect, potential steric hindrance |
Molecular Dynamics Simulations in Pyrazole Chemistry
While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, the application of this computational technique to similar pyrazole derivatives provides valuable insights into their dynamic behavior. MD simulations can model the movement of atoms and molecules over time, offering a deeper understanding of conformational changes, intermolecular interactions, and solvent effects.
For a molecule like this compound, MD simulations could be employed to study several key aspects:
Conformational Analysis: The ethoxy group is flexible and can adopt various conformations. MD simulations can explore the rotational energy landscape around the C3-O bond to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment.
Solvent Effects: The behavior of the molecule can change significantly in different solvents. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solvation shell around the pyrazole derivative. This can help in predicting its solubility and how the solvent influences its reactivity.
Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions such as hydrogen bonding and van der Waals forces play a significant role. MD simulations can predict how molecules of this compound would pack in a crystal lattice or aggregate in solution.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Focus | Information Gained | Potential Relevance |
| Conformational Dynamics of the Ethoxy Group | Preferred orientations and rotational barriers. | Understanding steric hindrance and interaction geometries. |
| Solvation Structure in Different Solvents | Distribution and orientation of solvent molecules. | Prediction of solubility and solvent-mediated reaction mechanisms. |
| Aggregation Behavior in Solution | Tendency to form dimers or larger clusters. | Insights into concentration-dependent properties and crystal nucleation. |
Applications of 3 Ethoxy 1 Methyl 4 Nitro 1h Pyrazole in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
The primary role of 4-nitropyrazole derivatives, including 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, in the synthesis of complex heterocyclic systems is to serve as a precursor to 4-aminopyrazoles. researchgate.netmdpi.com The nitro group at the C4 position is readily reduced to a primary amine, which is a crucial functional handle for subsequent cyclization reactions. This transformation converts the pyrazole (B372694) into a bifunctional building block, containing both the pyrazole ring nitrogens and a reactive amino group, enabling the construction of fused heterocyclic systems.
One of the most significant applications of 4-aminopyrazoles is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for a wide range of biological activities, including kinase inhibition. nih.govnih.govrsc.org The synthesis typically involves the condensation of a 4-aminopyrazole derivative with various carbon sources to form the fused pyrimidine (B1678525) ring. For instance, reacting the amino group with formic acid can lead to the formation of a pyrazolo[3,4-d]pyrimidin-4-ol scaffold. mdpi.com This strategic use of the 4-nitro group as a masked amino group makes compounds like this compound valuable starting points for accessing these complex and medicinally relevant heterocyclic cores.
Table 1: Examples of Complex Heterocyclic Systems Derived from 4-Aminopyrazole Intermediates
| Starting Material (Generic) | Reagent(s) | Resulting Heterocyclic System | Potential Application | Reference(s) |
| 4-Aminopyrazole-5-carbonitrile | Formamide, Formic Acid | Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitors, Anticancer | rsc.orgmdpi.com |
| 4-Aminopyrazole-5-carboxamide | Diethyl Carbonate | Pyrazolo[3,4-d]pyrimidine-4,6-dione | CNS Agents | |
| 4-Aminopyrazole | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | Antimicrobial, Antiviral | |
| 4-Aminopyrazole | 1,3-Dicarbonyl Compounds | Pyrazolo[3,4-b]quinoline | Antimalarial Agents |
Precursor for Further Functionalization and Derivatization
The structure of this compound offers multiple sites for functionalization, making it a versatile precursor for generating a range of derivatives. The reactivity is dominated by the electron-withdrawing nitro group, which significantly influences the chemistry of the pyrazole ring.
Key transformations include:
Reduction of the Nitro Group: As previously mentioned, the most common derivatization is the reduction of the C4-nitro group to a 4-amino group. researchgate.netmdpi.com This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or by using chemical reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. The resulting 4-aminopyrazole is a key intermediate for a vast number of subsequent reactions.
C-H Functionalization: The pyrazole ring, activated by the nitro group, can be a substrate for C-H activation reactions. For example, transition-metal-catalyzed methods have been developed for the regioselective arylation of 4-nitropyrazoles at the C5 position, providing a route to highly substituted pyrazole derivatives. acs.org
Modification of the Ethoxy Group: The 3-ethoxy group could potentially be cleaved under harsh acidic conditions (e.g., using hydrobromic acid) to yield the corresponding pyrazol-3-ol derivative. This would introduce a new functional group, allowing for further O-alkylation or other modifications.
Table 2: Potential Derivatization Reactions of the 3-Ethoxy-4-nitro-1H-pyrazole Scaffold
| Reaction Type | Reagents & Conditions | Functional Group Transformation | Product Class | Reference(s) |
| Nitro Reduction | H₂, Pd/C; or SnCl₂, HCl | -NO₂ → -NH₂ | 4-Aminopyrazoles | researchgate.netmdpi.com |
| C-H Arylation | Aryl Halide, Pd Catalyst | C5-H → C5-Aryl | 5-Aryl-4-nitropyrazoles | acs.org |
| N-Alkylation (on parent NH) | Alkyl Halide, Base | N1-H → N1-Alkyl | N1-Alkyl-4-nitropyrazoles | nih.govmdpi.com |
| Ether Cleavage | HBr, heat | -OCH₂CH₃ → -OH | Pyrazol-3-ols |
Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Pyrazole derivatives are frequently employed in MCRs, contributing to the rapid generation of structurally diverse heterocyclic libraries. researchgate.net For example, four-component reactions involving a hydrazine (B178648), a β-ketoester, an aldehyde, and malononitrile (B47326) are widely used to synthesize pyrano[2,3-c]pyrazoles, a scaffold with significant biological importance. nih.govresearchgate.net
While there is no direct evidence of this compound participating as a substrate in MCRs, its derivatives could be strategically employed. After reduction of the nitro group to an amine, the resulting 4-amino-3-ethoxy-1-methyl-1H-pyrazole could potentially act as the nitrogen nucleophile component in certain MCRs. The utility of the parent compound is limited in common MCRs, which often require more reactive pyrazole species like pyrazolones that possess an active methylene (B1212753) group.
Strategic Building Block for Diversified Chemical Libraries
A strategic building block for creating chemical libraries must be easily accessible and possess functional groups that permit a wide array of chemical modifications. This compound fits this description primarily through its potential as a precursor to the corresponding 4-aminopyrazole.
The 4-amino-3-ethoxy-1-methyl-1H-pyrazole derivative serves as an excellent platform for library diversification. The amino group is a versatile functional handle that can participate in numerous reactions to attach a wide variety of side chains and build new molecular scaffolds. This allows chemists to systematically modify the structure and explore the structure-activity relationship (SAR) for a given biological target. The pyrazole core itself is considered a "privileged scaffold" in medicinal chemistry, as it is a common feature in many approved drugs.
Table 3: Diversification Strategies for a Chemical Library Based on a 4-Aminopyrazole Core
| Reaction Type | Reagent Class | Resulting Moiety | Application/Field |
| Acylation | Acyl Chlorides, Carboxylic Acids | Amides | General Medicinal Chemistry |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Antibacterials, Diuretics |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | CNS Drugs, Receptor Ligands |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas | Kinase Inhibitors, Antivirals |
| Buchwald-Hartwig Amination | Aryl Halides | Diaryl Amines | Materials Science, Pharma |
| Pictet-Spengler Reaction | Aldehydes | Fused Heterocycles | Alkaloid Synthesis |
Intermediate in the Production of Specific Organic Compounds (e.g., fungicides)
The pyrazole ring is a cornerstone of modern agrochemistry, with numerous commercial fungicides and herbicides containing this heterocyclic core. orientjchem.orgnih.gov Compounds like fluxapyroxad (B1673505) and pyraclostrobin (B128455) are prominent examples of highly effective fungicides built around a substituted pyrazole scaffold. researchgate.netacs.org The synthesis of these complex active ingredients relies on the availability of functionalized pyrazole intermediates.
Substituted nitropyrazoles are valuable intermediates in this context. nih.gov The specific substitution pattern on the pyrazole ring is critical for the final biological activity of the agrochemical. The groups attached to the ring (such as the ethoxy and methyl groups in the title compound) are strategically chosen to fine-tune properties like binding affinity to the target enzyme (e.g., succinate (B1194679) dehydrogenase), metabolic stability, and systemic transport within the plant. acs.orgacs.org Therefore, a molecule like this compound represents a precisely substituted building block designed for incorporation into a larger, more complex fungicidal agent. The nitro group would likely be converted to an amine, which is then used to link the pyrazole core to other parts of the final molecule, often through the formation of a robust amide bond. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazines with 1,3-dicarbonyl precursors, followed by functionalization. For example, nitration at the 4-position can be achieved using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Ethoxy group introduction may require Williamson ether synthesis with ethyl halides and a base like K₂CO₃ in anhydrous THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Purity (>95%) is confirmed via HPLC or ¹H-NMR .
Q. How do substituents (ethoxy, nitro, methyl) influence the compound’s spectroscopic characterization?
- Analytical Techniques :
- ¹H-NMR : Ethoxy groups show characteristic triplets (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂). Nitro groups deshield adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm for pyrazole H-5) .
- IR : Nitro groups exhibit strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- Structural Confirmation : X-ray crystallography resolves bond angles and confirms regioselectivity of substitution .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Case Study : Conflicting IC₅₀ values for COX-2 inhibition may arise from assay conditions (e.g., pH, co-solvents like DMSO). Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
- Data Normalization : Control for solvent effects by limiting DMSO to <1% and using recombinant enzymes from standardized sources .
Q. How does the nitro group at position 4 modulate electronic properties and reactivity in nucleophilic substitutions?
- Mechanistic Insight : The nitro group’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating SNAr reactions. For example, displacement of nitro with amines requires Pd-catalyzed cross-coupling or microwave-assisted amination .
- Computational Support : DFT calculations (B3LYP/6-31G*) show reduced electron density at C-5, correlating with enhanced reactivity toward thiols .
Q. What are the challenges in crystallizing this compound, and how are they resolved?
- Crystallization Issues : Polymorphism and solvent inclusion are common due to planar pyrazole rings and nitro group steric effects.
- Solutions : Use mixed solvents (e.g., dichloromethane/pentane) for slow evaporation. Additive screening (e.g., ionic liquids) can improve crystal quality .
Experimental Design & Optimization
Q. Designing a structure-activity relationship (SAR) study: Which derivatives of this compound should be prioritized?
- Priority Targets :
- Replace nitro with cyano or sulfonamide to compare electron-withdrawing effects.
- Vary ethoxy chain length (e.g., propoxy, isopropoxy) to assess hydrophobic interactions .
- Screening Protocol : Use high-throughput docking (AutoDock Vina) against target proteins (e.g., kinases), followed by in vitro validation .
Q. How to troubleshoot low yields in the final cyclization step?
- Key Variables :
- Catalyst : Optimize Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for cyclocondensation .
- Temperature : Excessive heat (>80°C) may degrade nitro groups; use microwave-assisted synthesis at 50°C .
Biological & Mechanistic Research
Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?
- Models :
- RAW 264.7 macrophages (LPS-induced TNF-α suppression).
- Human whole-blood assays for COX-1/COX-2 selectivity .
- Dosage : Start at 10 µM, escalating to 100 µM with cytotoxicity controls (MTT assay) .
Q. Does this compound exhibit photodegradation under assay conditions?
- Stability Testing : Conduct UV-Vis spectroscopy (200–400 nm) in PBS (pH 7.4) under fluorescent light. Nitro groups may cause λmax shifts indicative of degradation .
- Mitigation : Use amber vials and minimize light exposure during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
